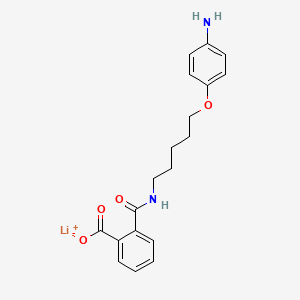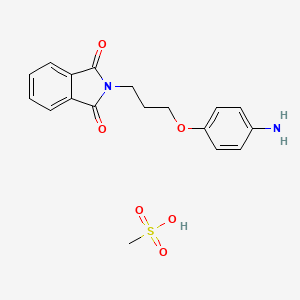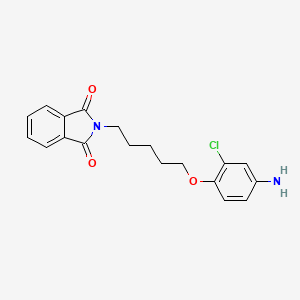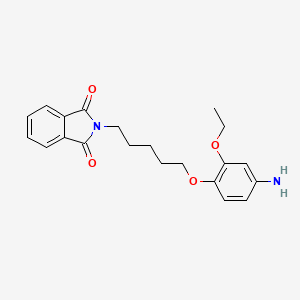
Ota-vasotocin
Vue d'ensemble
Description
Ota-vasotocin is a ligand used in quantitative receptor autoradiography for oxytocin receptors.
Applications De Recherche Scientifique
Osmoregulation in Aquatic Organisms
Ota-vasotocin, also known as arginine vasotocin (avt), and its receptor (avtr) have been found to regulate ions in the osmoregulatory organs of euryhaline black porgy (Acanthopagrus schlegelii). The avt and avtr transcripts were identified in the filament and lamellae region of the gills in the black porgy . This suggests that Ota-vasotocin plays a crucial role in maintaining the balance of water and salts in aquatic organisms .
Kidney Function Regulation
The avt and avtr transcripts were also found in the proximal tubules, distal tubules, and collecting duct of the kidney . This indicates that Ota-vasotocin may be involved in the regulation of kidney function, particularly in the filtration and reabsorption processes .
Digestive System Regulation
In the intestine, the avt and avtr transcripts were found in the basolateral membrane of the enterocytes . This suggests that Ota-vasotocin may play a role in the regulation of the digestive system, possibly influencing nutrient absorption and fluid balance .
Sensory Processing
Research has shown that genetic variations in the vasotocin receptor (VTR) genes, which Ota-vasotocin binds to, can influence sensory processing . This suggests that Ota-vasotocin may play a role in how the central nervous system gathers, interprets, and regulates sensory stimuli in response to environmental cues .
Neuroanatomical Correlations
Studies have found a correlation between functional polymorphisms in vasotocin receptor (VTR) genes and neuroanatomical features such as cortical thickness . This suggests that Ota-vasotocin may influence brain structure, potentially affecting cognitive functions .
Potential Implications for Neurodevelopmental Disorders
The role of Ota-vasotocin in sensory processing and its correlation with cortical thickness has future implications for better understanding sensory abnormalities in neurodevelopmental disorders . This suggests that Ota-vasotocin could potentially be used in the development of treatments for these disorders .
Mécanisme D'action
Target of Action
Ota-vasotocin, a ligand used in quantitative receptor autoradiography, primarily targets oxytocin receptors . These receptors play a crucial role in various physiological and behavioral processes, including social bonding, stress regulation, and fear response .
Mode of Action
It’s known that oxytocin and vasopressin, two closely related neuropeptides, have neuromodulatory actions in a large number of brain regions . These peptides can bind to both oxytocin and vasopressin receptors, leading to a variety of changes in the body .
Biochemical Pathways
Oxytocin and vasopressin, which Ota-vasotocin is homologous to, are part of an integrated and adaptive system known as the oxytocin-vasopressin pathway . This pathway involves various behavioral systems, including olfaction and social interactions, fear and homeostasis, learning and memory, and sensory and motor systems . The exact biochemical pathways affected by Ota-vasotocin are yet to be elucidated.
Pharmacokinetics
It’s known that oxytocin, a closely related peptide, can be rapidly and locally released in different brain areas . This suggests that Ota-vasotocin might also have similar properties, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Ota-vasotocin’s action are likely to be diverse, given the wide range of effects associated with oxytocin and vasopressin. For instance, oxytocin in the central nucleus of the amygdala (CeA) reduces contextual fear responses, while in the bed nucleus of the stria terminalis (BNST), it facilitates cued fear and reduces fear responses to un-signaled, diffuse threats .
Action Environment
The action, efficacy, and stability of Ota-vasotocin can be influenced by various environmental factors. For example, the effects of oxytocin and vasopressin are known to be brain site-specific, sex-specific, and dependent on a prior stress history . Therefore, it’s plausible that similar factors could also influence the action of Ota-vasotocin.
Propriétés
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMXBLPNDFGOB-YKVWRKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N11O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150640 | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ota-vasotocin | |
CAS RN |
114056-26-7 | |
| Record name | Ota-vasotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



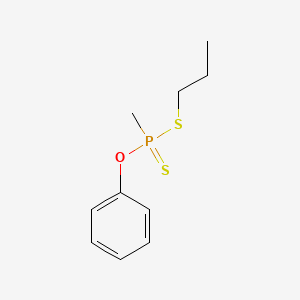
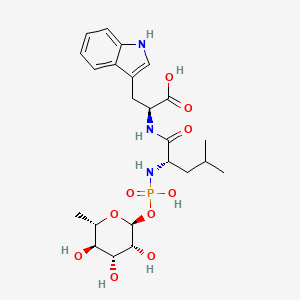
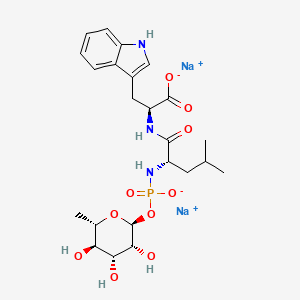

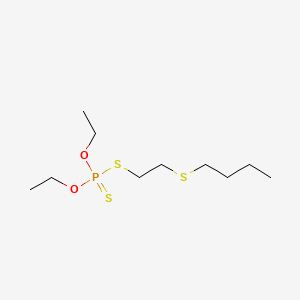

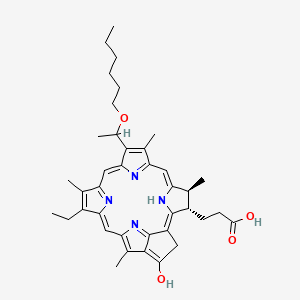
![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)
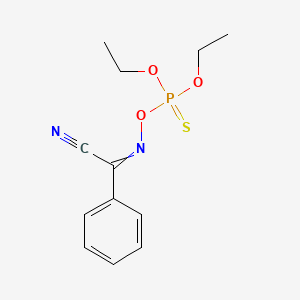
![4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1677735.png)
